molecular formula C22H22N4O5 B2497783 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034405-91-7

2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Cat. No. B2497783
CAS RN: 2034405-91-7
M. Wt: 422.441
InChI Key: HKCVDWNKXSAPOH-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesized compounds incorporating azetidinone and benzotriazole moieties have been evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria, showing significant antimicrobial properties (Shaikh et al., 2014).

Structural and Conformational Studies

  • Crystallographic analysis of azetidinone derivatives has provided insights into their molecular conformations, which could be critical for understanding the mode of action of related compounds (Sharma et al., 2003).

Synthesis of Heterocyclic Compounds

  • Novel methods have been developed for the synthesis of dihydrobenzo[d][1,4]dioxine and dihydro-2H-benzo[d][1,4]oxazine derivatives, showcasing the versatility of related structures in chemical synthesis (Gabriele et al., 2006).

Role in Enhancing Material Properties

  • The study of benzoxazine monomers and their thermal properties has revealed the impact of oxazine rings on the thermal stability of polymers, which could have implications for materials science applications (Sini & Endo, 2016).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-15(31-19-7-8-20-21(9-19)30-14-29-20)22(27)25-11-17(12-25)26-10-16(23-24-26)13-28-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCVDWNKXSAPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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